Cas no 498577-18-7 (Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy-)
Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy-
- 4-[(TERT-BUTYLAMINO)METHYL]-2-METHOXYPHENOL
- EN300-58399
- 498577-18-7
- AKOS000132847
-
- Inchi: 1S/C12H19NO2/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4/h5-7,13-14H,8H2,1-4H3
- InChI Key: GCBDJKUZIAQOBU-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CNC(C)(C)C)O
Computed Properties
- Exact Mass: 209.14167
- Monoisotopic Mass: 209.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.49
Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58399-0.05g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 0.05g |
$287.0 | 2023-06-03 | ||
| Enamine | EN300-58399-0.1g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 0.1g |
$301.0 | 2023-06-03 | ||
| Enamine | EN300-58399-0.25g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 0.25g |
$315.0 | 2023-06-03 | ||
| Enamine | EN300-58399-0.5g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 0.5g |
$328.0 | 2023-06-03 | ||
| Enamine | EN300-58399-1.0g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 1g |
$342.0 | 2023-06-03 | ||
| Enamine | EN300-58399-2.5g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 2.5g |
$669.0 | 2023-06-03 | ||
| Enamine | EN300-58399-5.0g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 5g |
$991.0 | 2023-06-03 | ||
| Enamine | EN300-58399-10.0g |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
498577-18-7 | 10g |
$1471.0 | 2023-06-03 |
Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy-
Comprehensive Overview of Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- (CAS No. 498577-18-7)
Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- (CAS No. 498577-18-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique molecular structure, combines a phenolic core with a tert-butylamino and methoxy functional group, making it a versatile intermediate for various synthetic applications. Researchers and industry professionals are increasingly interested in its potential due to its structural adaptability and bioactive properties.
The compound's CAS No. 498577-18-7 is a critical identifier for regulatory and research purposes, ensuring precise documentation in chemical databases. Its systematic name, Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy-, reflects its IUPAC nomenclature, which is essential for accurate communication in scientific literature. The presence of the methoxy group and tert-butylamino moiety contributes to its solubility and reactivity, making it a valuable building block in organic synthesis.
In recent years, the demand for high-purity intermediates like Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- has surged, driven by advancements in drug discovery and green chemistry. This compound is often explored for its potential in developing novel therapeutics, particularly in targeting central nervous system (CNS) disorders and inflammatory conditions. Its structural features align with the growing trend of designing small-molecule modulators for biological pathways.
From an industrial perspective, CAS No. 498577-18-7 is also relevant in the development of advanced materials, such as polymeric coatings and adhesives. The methoxy group enhances thermal stability, while the tert-butylamino segment can improve adhesion properties. These attributes make it a candidate for high-performance materials used in aerospace, automotive, and electronics industries.
Environmental and safety considerations are paramount when handling Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy-. While it is not classified as a hazardous substance, proper storage and handling protocols must be followed to ensure workplace safety. The compound's biodegradability and eco-toxicity profile are subjects of ongoing research, aligning with the global push for sustainable chemical practices.
In the context of AI-driven drug design, CAS No. 498577-18-7 has been flagged as a potential candidate for virtual screening due to its pharmacophore-like properties. Computational chemists are leveraging machine learning algorithms to predict its interactions with biological targets, accelerating the hit-to-lead optimization process. This intersection of cheminformatics and experimental validation exemplifies the compound's relevance in modern research.
For researchers seeking synthetic protocols, Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- can be prepared via reductive amination or nucleophilic substitution reactions. Detailed spectroscopic data (e.g., NMR, IR, and MS) are available in peer-reviewed journals, facilitating its characterization. The compound's melting point, solubility, and stability under various conditions are well-documented, aiding in process scalability.
The commercial availability of CAS No. 498577-18-7 through specialty chemical suppliers has expanded its accessibility for academic and industrial labs. Pricing trends indicate a steady demand, particularly from contract research organizations (CROs) engaged in medicinal chemistry projects. Suppliers often provide custom synthesis and bulk quantities, catering to diverse project requirements.
Looking ahead, Phenol, 4-[[(1,1-dimethylethyl)amino]methyl]-2-methoxy- is poised to play a pivotal role in emerging fields like precision medicine and smart materials. Its multi-functional design aligns with the need for tailored chemical solutions in a rapidly evolving technological landscape. As research continues, this compound may unlock new possibilities in catalysis, nanotechnology, and bioengineering.
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